molecular formula C14H8N2S4 B116540 2,2'-Dithiobis(benzothiazole) CAS No. 120-78-5

2,2'-Dithiobis(benzothiazole)

Cat. No. B116540
Key on ui cas rn: 120-78-5
M. Wt: 332.5 g/mol
InChI Key: AFZSMODLJJCVPP-UHFFFAOYSA-N
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Patent
US04558135

Procedure details

A solution of 40 g (0.24 mol) of 2-mercaptobenzothiazole, 22.4 mg (0.1×10-3 mol) of Mn(OAc)2. 4H2O and 4.08 g (0.24 mol) of ammonia in 120 g of methanol is in the manner and reaction equipment described in Example 1 reacted with oxygen at an oxygen pressure of 4 bar and a reaction temperature of 55° C. After a reaction time of 3 hours, one obtains dibenzo thiazyl disulfide at a yield of 35.9 g, corresponding to 90.3% of theoretical. The conversion rate is determined to be 92.1%.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
Mn(OAc)2
Quantity
22.4 mg
Type
reactant
Reaction Step Two
Quantity
4.08 g
Type
reactant
Reaction Step Three
Quantity
120 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH3:11].O=O>CO>[CH:8]1[CH:7]=[C:5]2[N:6]=[C:2]([S:1][S:1][C:2]3[S:3][C:4]4[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=4)[N:11]=3)[S:3][C:4]2=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Step Two
Name
Mn(OAc)2
Quantity
22.4 mg
Type
reactant
Smiles
Step Three
Name
Quantity
4.08 g
Type
reactant
Smiles
N
Name
Quantity
120 g
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction temperature of 55° C

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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